molecular formula C19H21Cl2N3O B2568674 2,5-dichloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034381-90-1

2,5-dichloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2568674
CAS No.: 2034381-90-1
M. Wt: 378.3
InChI Key: VSYCFLPCLQMYGT-UHFFFAOYSA-N
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Description

2,5-dichloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with dichloro groups and a piperidine ring linked to a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the alkylation of 2-methylpyridine with a suitable halide, followed by cyclization to form the piperidine ring.

  • Benzamide Formation: : The benzamide core is prepared by reacting 2,5-dichlorobenzoic acid with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

  • Coupling Reaction: : The final step involves coupling the piperidine intermediate with the benzamide core. This is typically achieved through a nucleophilic substitution reaction, where the amine group of the piperidine intermediate attacks the carbonyl carbon of the benzamide, forming the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine or alcohol derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield N-oxides, while nucleophilic substitution of the dichloro groups can produce a variety of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, 2,5-dichloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in the study of receptor-ligand interactions. Its structure allows it to bind to specific biological targets, making it useful in drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2,5-dichloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide exerts its effects depends on its interaction with molecular targets. Typically, it binds to specific receptors or enzymes, modulating their activity. The exact pathways involved can vary, but common targets include G-protein coupled receptors (GPCRs) and ion channels.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichloro-N-(piperidin-4-ylmethyl)benzamide: Lacks the methylpyridine moiety, which may affect its binding affinity and specificity.

    2,5-dichloro-N-((1-(2-ethylpyridin-4-yl)piperidin-4-yl)methyl)benzamide: Similar structure but with an ethyl group instead of a methyl group, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of the 2-methylpyridine moiety in 2,5-dichloro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide provides unique binding characteristics and specificity, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

2,5-dichloro-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O/c1-13-10-16(4-7-22-13)24-8-5-14(6-9-24)12-23-19(25)17-11-15(20)2-3-18(17)21/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYCFLPCLQMYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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